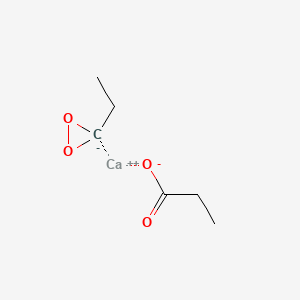
Calcium propionate, meets analytical specification of E282
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium propionate, also known as calcium propanoate, is a calcium salt of propionic acid. It is commonly used as a food preservative, particularly in baked goods, to inhibit the growth of mold and other microorganisms. This compound is recognized as safe by the World Health Organization and the Food and Agriculture Organization, and it is listed as E282 in the Codex Alimentarius .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium propionate is typically prepared by reacting propionic acid with calcium hydroxide or calcium carbonate. The reaction between these compounds produces calcium propionate and water . The general reaction is as follows: [ \text{2CH}_3\text{CH}_2\text{COOH} + \text{Ca(OH)}_2 \rightarrow \text{Ca(CH}_3\text{CH}_2\text{COO)}_2 + \text{2H}_2\text{O} ]
Industrial Production Methods
In industrial settings, calcium propionate is produced by neutralizing propionic acid with calcium hydroxide. The process involves dissolving propionic acid in water and then adding calcium hydroxide to the solution. The mixture is stirred until the reaction is complete, and the resulting calcium propionate is filtered, dried, and ground into a fine powder .
Chemical Reactions Analysis
Types of Reactions
Calcium propionate undergoes several types of chemical reactions, including:
Oxidation: Calcium propionate can be oxidized to form calcium carbonate and carbon dioxide.
Reduction: It can be reduced to form propionic acid.
Substitution: It can undergo substitution reactions where the propionate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Requires an oxidizing agent such as potassium permanganate.
Reduction: Requires a reducing agent such as lithium aluminum hydride.
Substitution: Requires specific reagents depending on the desired substitution.
Major Products Formed
Oxidation: Calcium carbonate and carbon dioxide.
Reduction: Propionic acid.
Substitution: Various substituted propionates depending on the reagents used.
Scientific Research Applications
Calcium propionate has a wide range of scientific research applications, including:
Chemistry
Preservative: Used in food chemistry to extend the shelf life of baked goods by inhibiting mold growth.
Catalyst: Acts as a catalyst in certain chemical reactions.
Biology
Antimicrobial Agent: Used in microbiology to study its effects on bacterial and fungal growth.
Medicine
Treatment of Skin Diseases: Used in dermatology to treat skin conditions caused by parasitic fungi.
Industry
Mechanism of Action
Calcium propionate exerts its effects by interfering with the ability of microorganisms, such as molds and bacteria, to reproduce. It disrupts their metabolic processes, making it difficult for them to grow and reproduce . The compound is metabolized to propionyl coenzyme A, which enters the citric acid cycle and is further metabolized to produce energy .
Comparison with Similar Compounds
Similar Compounds
Sodium Propionate: Another salt of propionic acid, used similarly as a preservative.
Potassium Sorbate: A potassium salt used as a preservative in food and beverages.
Sodium Benzoate: A sodium salt used as a preservative in acidic foods and beverages.
Uniqueness
Calcium propionate is unique in that it does not require an acidic environment to be effective, unlike sodium benzoate. It also provides nutritional value as a source of calcium, which is beneficial for both humans and animals .
Properties
Molecular Formula |
C6H10CaO4 |
|---|---|
Molecular Weight |
186.22 g/mol |
InChI |
InChI=1S/C3H5O2.C3H6O2.Ca/c1-2-3-4-5-3;1-2-3(4)5;/h2H2,1H3;2H2,1H3,(H,4,5);/q-1;;+2/p-1 |
InChI Key |
ABBCPQPXTRPFNZ-UHFFFAOYSA-M |
Canonical SMILES |
CC[C-]1OO1.CCC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















